molecular formula C13H22N4O2 B120605 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- CAS No. 140640-92-2

1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-

货号: B120605
CAS 编号: 140640-92-2
分子量: 266.34 g/mol
InChI 键: FVFCXRGLJZSMKG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- features a pyrrolo[2,3-b]pyridine core substituted at positions 4, 5, and 4. Key structural attributes include:

  • 4-(4-Fluorophenyl): Introduces aromaticity and lipophilicity, facilitating hydrophobic interactions in biological systems.
  • 6-(1-Methylethyl): A bulky isopropyl group that may enhance steric hindrance and influence binding selectivity.
  • 5-Methanol: A polar hydroxyl-containing group that improves solubility and serves as a hydrogen bond donor.

准备方法

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the pyrrolopyridine core, followed by functionalization at specific positions to introduce the fluorophenyl and methylethyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.

化学反应分析

1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

科学研究应用

1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound is studied for its inhibitory effects on FGFRs, making it a potential candidate for cancer therapy.

    Medicine: Due to its biological activity, it is being explored as a therapeutic agent for treating cancers that involve abnormal FGFR signaling.

    Industry: The compound’s derivatives may be used in the development of new drugs and chemical products

作用机制

The compound exerts its effects primarily by inhibiting FGFRs. FGFRs are involved in cell growth, differentiation, and survival. Abnormal activation of these receptors can lead to uncontrolled cell proliferation and cancer. By inhibiting FGFRs, 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- can reduce cancer cell growth and induce apoptosis (programmed cell death). The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved are related to cell signaling and apoptosis .

相似化合物的比较

Comparison with Structural Analogs

Core Structure and Substituent Variations

5-Chloro-1-(triisopropylsilyl)-6-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine

  • Core : Pyrrolo[2,3-b]pyridine.
  • Substituents :
    • 5-Chloro (electron-withdrawing).
    • 6-(Trimethylsilyl ethynyl) and 1-triisopropylsilyl (bulky, lipophilic).
  • Properties :
    • Higher molecular weight (405.13 g/mol) and LogP (8.31) due to silyl groups .
    • Reduced solubility compared to the target compound.
    • Silyl groups act as protective moieties in synthetic routes.

1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)- (CAS 140640-93-3)

  • Core : Pyrrolo[2,3-b]pyridine.
  • Substituents: 5-Carboxaldehyde (reactive aldehyde) instead of methanol.
  • Properties :
    • Similar molecular weight (~298 g/mol) but lower LogP (~2.8) due to aldehyde polarity.
    • Aldehyde group may form Schiff bases, affecting stability or enabling prodrug strategies .

Calcium Salt of Pyrimidine-Based Heptenoic Acid ()

  • Core : Pyrimidine (vs. pyrrolopyridine).
  • Substituents :
    • 4-(4-Fluorophenyl), 6-isopropyl, and sulfonamide groups.
  • Properties :
    • Ionic calcium salt enhances water solubility.
    • Pyrimidine core alters electronic properties and hydrogen-bonding capacity compared to pyrrolopyridine .

Pharmacological and Physicochemical Properties

Compound Name Core Structure Substituents (Position) Molecular Weight LogP Notable Properties
Target Compound Pyrrolo[2,3-b]pyridine 4-(4-Fluorophenyl), 6-isopropyl, 5-methanol ~300 (estimated) ~3.5 Balanced polarity, H-bond donor
5-Chloro-1-(triisopropylsilyl)-... Pyrrolo[2,3-b]pyridine 5-Cl, 6-(silyl ethynyl), 1-silyl 405.13 8.31 High lipophilicity, bulky
5-Carboxaldehyde analog Pyrrolo[2,3-b]pyridine 4-(4-Fluorophenyl), 6-isopropyl, 5-CHO ~298 ~2.8 Reactive aldehyde group
Pyrimidine-based calcium salt Pyrimidine 4-(4-Fluorophenyl), 6-isopropyl 1001.14 (salt) N/A Ionic form, high solubility

Key Observations :

  • The target compound’s 5-methanol group offers superior stability over the 5-carboxaldehyde analog, which is prone to oxidation or Schiff base formation.
  • Silyl-substituted analogs (e.g., ) exhibit high LogP values, limiting aqueous solubility but improving membrane permeability.
  • Pyrimidine-based derivatives () demonstrate how heterocycle choice impacts electronic properties and solubility.

生物活性

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- is of particular interest for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and its potential as a lead compound for drug development.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C15H16FN3O
  • Molecular Weight : 273.31 g/mol
  • IUPAC Name : 4-(4-fluorophenyl)-6-(1-methylethyl)-1H-pyrrolo[2,3-b]pyridine-5-methanol

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs). For instance, a related derivative demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, showcasing its potential in cancer therapy by inhibiting tumor growth and metastasis through FGFR signaling pathways .

Janus Kinase (JAK) Inhibition

The compound has also been investigated for its role as a JAK inhibitor. JAKs are critical in cytokine signaling pathways involved in inflammatory diseases. In vitro studies have shown that certain pyrrolo[2,3-b]pyridine derivatives can selectively inhibit JAK1, leading to decreased proliferation of hepatic stellate cells and reduced fibrogenic gene expression . This suggests therapeutic potential for conditions like hepatic fibrosis.

Anticancer Activity

In vitro studies have demonstrated that the compound significantly inhibits the proliferation of breast cancer cell lines (e.g., 4T1 cells). The compound not only reduces cell viability but also induces apoptosis and inhibits cell migration and invasion . These findings highlight its potential as an anticancer agent.

Immunomodulatory Effects

The immunomodulatory properties of the compound have been explored through its effects on immune signaling pathways. It has shown promise in modulating responses mediated by JAK3, which is vital in treating autoimmune diseases .

Study on FGFR Inhibition

A recent study synthesized a series of pyrrolo[2,3-b]pyridine derivatives and evaluated their biological activity against FGFRs. Among these, the derivative corresponding to our compound exhibited significant inhibition of FGFR-mediated signaling in various cancer models .

JAK Inhibition in Hepatic Fibrosis

Another study focused on the effects of a related pyrrolo[2,3-b]pyridine derivative on hepatic fibrosis. The results indicated that treatment with this compound led to a marked reduction in TGF-β-induced migration of hepatic stellate cells at concentrations as low as 0.25 μM .

Summary of Biological Activities

Activity Target IC50 Value Notes
FGFR InhibitionFGFR17 nMPotent inhibition leading to reduced tumor growth
FGFR InhibitionFGFR29 nMSignificant impact on cancer cell proliferation
JAK InhibitionJAK1Not specifiedReduces hepatic stellate cell proliferation
Apoptosis InductionBreast Cancer Cells (4T1)Not specifiedInduces apoptosis and inhibits migration

常见问题

Q. Basic: What spectroscopic techniques are recommended for characterizing the structure of this compound, and how are spectral assignments challenged by its substituents?

Methodological Answer:
For structural elucidation, employ a combination of 1H/13C NMR (to map proton and carbon environments) and high-resolution mass spectrometry (HRMS) to confirm molecular weight . The 4-(4-fluorophenyl) and 6-(1-methylethyl) groups introduce steric and electronic complexities:

  • NMR Challenges : Overlapping signals from aromatic protons (pyrrolopyridine core) and splitting patterns due to the isopropyl group require 2D NMR (e.g., COSY, HSQC) for resolution .
  • X-ray Crystallography : If single crystals are obtainable (via slow evaporation in methanol/ethanol), this provides unambiguous confirmation of stereochemistry and substituent orientation .

Q. Advanced: How can synthetic routes be optimized to address steric hindrance from the 4-(4-fluorophenyl) and 6-(1-methylethyl) substituents?

Methodological Answer:
Steric effects may impede cyclization or coupling steps. Consider:

  • Multicomponent Reactions : Adapt protocols from pyrrolo[2,3-d]pyrimidine synthesis (e.g., using N-(2-oxo-2-arylethyl)methanesulfonamide and aldehydes in ethanol/K2CO3) to pre-assemble substituents before core formation .
  • Palladium-Catalyzed Cross-Coupling : Introduce the 4-fluorophenyl group via Suzuki-Miyaura coupling using a boronic acid derivative (e.g., 4-fluorophenylboronic acid) and a pre-functionalized pyrrolopyridine intermediate .
  • Temperature Gradients : Optimize reaction steps at elevated temperatures (e.g., 150°C for cyclization) to overcome kinetic barriers .

Q. Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate modifications to the pyrrolopyridine core?

Methodological Answer:
Focus on functional group tolerance and electronic effects :

  • Core Modifications : Replace the 5-methanol group with bioisosteres (e.g., boronic acids for kinase inhibition ) or introduce electron-withdrawing groups (e.g., cyano at C-5) to alter electronic density .
  • Substituent Variation : Synthesize analogs with bulkier alkyl groups (e.g., tert-butyl instead of isopropyl) to probe steric effects on target binding.
  • Biological Assays : Pair synthetic modifications with kinase inhibition assays (e.g., MET kinase profiling, as seen in pyrrolopyridine-based inhibitors ) and solubility studies (logP measurements).

Q. Advanced: How should contradictory data in reported synthetic yields be resolved?

Methodological Answer:
Discrepancies often arise from reaction conditions or purification methods :

  • Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, catalyst loading, temperature) to identify critical factors. For example, reports high yields using K2CO3 in ethanol, while uses THF/NaH for methylation .
  • Byproduct Analysis : Use LC-MS to track side reactions (e.g., dehalogenation in cross-coupling steps) and adjust stoichiometry.
  • Reproducibility : Validate protocols with inert atmosphere (N2/Ar) to prevent oxidation of intermediates.

Q. Basic: What computational strategies predict the compound’s binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use crystal structures of kinase targets (e.g., MET kinase PDB: 3LQ8) to model interactions. The 4-fluorophenyl group may occupy hydrophobic pockets, while the pyrrolopyridine core mimics ATP’s adenine binding .
  • Molecular Dynamics (MD) Simulations : Assess stability of predicted binding poses over 100-ns trajectories (tools: GROMACS, AMBER). Focus on hydrogen bonding between the 5-methanol group and catalytic lysine residues.
  • QSAR Modeling : Corrogate electronic descriptors (HOMO/LUMO energies) with bioactivity data from analogs .

Q. Advanced: How can researchers investigate the compound’s potential as a kinase inhibitor, and what assays are critical?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 50–100 kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify selectivity. Prioritize kinases with adenine-binding pockets (e.g., MET, ALK) .
  • Cellular Assays :
    • Proliferation Inhibition : Test in cancer cell lines (e.g., HGF-stimulated MET-amplified cells) with IC50 determination via MTT assays.
    • Western Blotting : Validate target engagement by measuring phosphorylation inhibition of MET downstream effectors (e.g., ERK, AKT).
  • Resistance Studies : Generate resistant cell lines via chronic dosing and perform whole-exome sequencing to identify mutation hotspots (e.g., gatekeeper mutations in the kinase domain).

Q. Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → DCM/methanol) to separate polar (5-methanol) and non-polar (isopropyl) groups.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. achieved purity >95% via methanol recrystallization .
  • HPLC-PDA : For final purity validation, employ a C18 column with UV detection at 254 nm to monitor for aromatic byproducts.

属性

CAS 编号

140640-92-2

分子式

C13H22N4O2

分子量

266.34 g/mol

IUPAC 名称

tert-butyl 3-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-4-5-9(8-17)10-7-11(14)16-15-10/h7,9H,4-6,8H2,1-3H3,(H3,14,15,16)

InChI 键

FVFCXRGLJZSMKG-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=C2C=CNC2=N1)C3=CC=C(C=C3)F)CO

规范 SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=NN2)N

产品来源

United States

Synthesis routes and methods

Procedure details

100 ml of a 1.5 M solution of diisobutylaluminum hydride in toluene are added slowly at -78° C. under argon to a suspension of 15.6 g (50 mmol) of the compound from Example VI in 700 ml of toluene, which leads to a clear solution. After 1 h, 40 ml of 1.5 M diisobutylaluminum hydride solution are added at the same temperature and the mixture is stirred for a further hour. It is warmed to 0°-5° C. using a water bath and stirred at this temperature for 1 h. 150 ml of water and 100 ml of ethyl acetate are cautiously added, and the mixture is stirred at room temperature for 1 h and filtered off with suction using kieselguhr. The phases are separated, the aqueous phase is extracted with ethyl acetate and the combined organic phases are washed with saturated sodium chloride solution. The solution is dried over sodium sulphate, concentrated to dryness in vacuo and the residue which remains is thoroughly stirred in dichloromethane.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
4-(4-Fluorophenyl)-5-hydroxymethyl-6 -isopropyl-1H-pyrrolo(2,3-b)pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。